4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one 4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0758709
InChI: InChI=1S/C17H12N2O4/c1-11-4-2-6-13(8-11)16-18-15(17(20)23-16)10-12-5-3-7-14(9-12)19(21)22/h2-10H,1H3/b15-10+
SMILES: CC1=CC=CC(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0758709

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

4-{3-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name (4E)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
Standard InChI InChI=1S/C17H12N2O4/c1-11-4-2-6-13(8-11)16-18-15(17(20)23-16)10-12-5-3-7-14(9-12)19(21)22/h2-10H,1H3/b15-10+
Standard InChI Key MDVRSOBDEIVGJP-XNTDXEJSSA-N
Isomeric SMILES CC1=CC(=CC=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2
SMILES CC1=CC=CC(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2
Canonical SMILES CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator